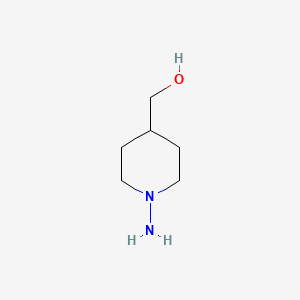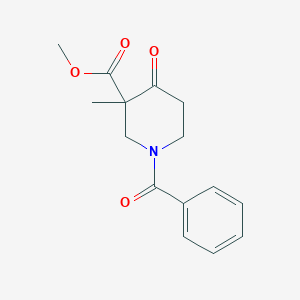
Methyl 1-benzoyl-3-methyl-4-oxopiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Benzoil-3-metil-4-oxopiperidina-3-carboxilato de metilo es un compuesto orgánico con la fórmula molecular C14H17NO3. Es un derivado de la piperidina, un anillo de seis miembros que contiene nitrógeno, y presenta un grupo benzoílo, un grupo metilo y un grupo funcional éster.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 1-Benzoil-3-metil-4-oxopiperidina-3-carboxilato de metilo generalmente implica los siguientes pasos:
Materiales de Partida: La síntesis comienza con la selección de materiales de partida apropiados, como derivados de piperidina y cloruro de benzoílo.
Condiciones de Reacción: La reacción se lleva a cabo en condiciones controladas, a menudo involucrando el uso de una base como hidróxido de sodio o carbonato de potasio para facilitar la formación del producto deseado.
Purificación: El producto bruto se purifica utilizando técnicas como recristalización o cromatografía para obtener el compuesto puro.
Métodos de Producción Industrial
En un entorno industrial, la producción del 1-Benzoil-3-metil-4-oxopiperidina-3-carboxilato de metilo puede implicar reacciones en lote a gran escala. El proceso está optimizado para el rendimiento y la pureza, con un control cuidadoso de los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción. El uso de sistemas automatizados y reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1-Benzoil-3-metil-4-oxopiperidina-3-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: El grupo éster puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en condiciones básicas o ácidas para lograr la sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 1-Benzoil-3-metil-4-oxopiperidina-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición enzimática y la unión a receptores.
Industria: El compuesto se utiliza en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 1-Benzoil-3-metil-4-oxopiperidina-3-carboxilato de metilo implica su interacción con objetivos moleculares específicos. El grupo benzoílo y la funcionalidad éster permiten que el compuesto se una a enzimas o receptores, potencialmente inhibiendo su actividad o modulando su función. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-Bencil-4-oxopiperidina-3-carboxilato de metilo
- Clorhidrato de 1-bencil-4-oxopiperidina-3-carboxilato de metilo
- Clorhidrato de 1-bencil-3-carbometoxi-4-piperidona
Unicidad
El 1-Benzoil-3-metil-4-oxopiperidina-3-carboxilato de metilo es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo benzoílo y el grupo metilo en el anillo de piperidina lo diferencia de otros compuestos similares, lo que puede conducir a una reactividad y aplicaciones únicas.
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
methyl 1-benzoyl-3-methyl-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-15(14(19)20-2)10-16(9-8-12(15)17)13(18)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clave InChI |
PWUHOVIPRGIBNP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCC1=O)C(=O)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


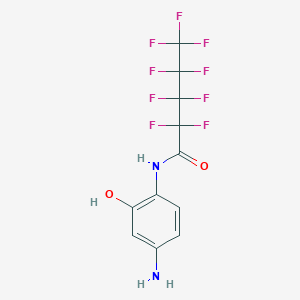


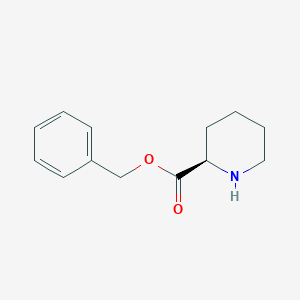

![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)

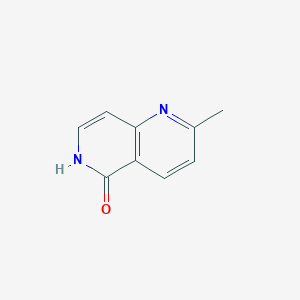
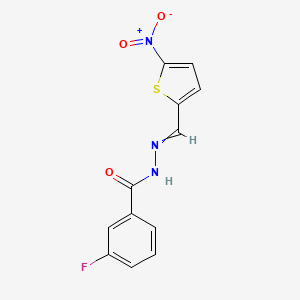
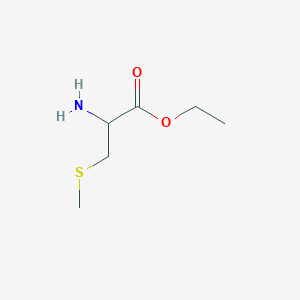

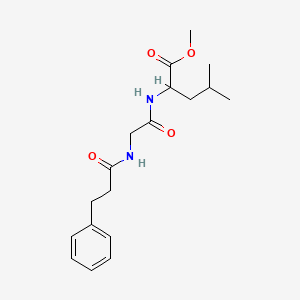
![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
